molecular formula C23H22BrNO2 B413266 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B413266
M. Wt: 424.3g/mol
InChI Key: XPNWTMFHRKDGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure It features a bromophenyl group, a methoxyphenyl group, and a tetrahydroindolone core

Preparation Methods

The synthesis of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling with the tetrahydroindolone core. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can form specific interactions with these targets, while the tetrahydroindolone core provides structural stability. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:

    2-(4-chlorophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and interactions.

    2-(4-bromophenyl)-1-(2-hydroxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capabilities.

    2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ol: The hydroxyl group in place of the ketone can alter the compound’s chemical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.

Properties

Molecular Formula

C23H22BrNO2

Molecular Weight

424.3g/mol

IUPAC Name

2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

InChI

InChI=1S/C23H22BrNO2/c1-23(2)13-20-17(21(26)14-23)12-19(15-8-10-16(24)11-9-15)25(20)18-6-4-5-7-22(18)27-3/h4-12H,13-14H2,1-3H3

InChI Key

XPNWTMFHRKDGLM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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